molecular formula C20H17ClF3NS B1680662 RO-11-7330 free base CAS No. 64301-64-0

RO-11-7330 free base

Cat. No.: B1680662
CAS No.: 64301-64-0
M. Wt: 395.9 g/mol
InChI Key: BQBNBRJUYDCLIP-UHFFFAOYSA-N
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Description

RO-11-7330 free base is a chemical compound with the molecular formula C20H16F3NS. It is known for its bioactive properties and has been studied for various applications in scientific research .

Preparation Methods

The preparation of RO-11-7330 free base involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, 2 mg of the compound can be dissolved in 50 μL of DMSO to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they typically involve similar solvent-based techniques to ensure the purity and stability of the compound.

Chemical Reactions Analysis

RO-11-7330 free base undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

RO-11-7330 free base has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RO-11-7330 free base involves its interaction with specific molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

RO-11-7330 free base can be compared with other similar compounds, such as:

    RO-11-7330 hydrochloride: This compound is a hydrochloride salt form of RO-11-7330 and has similar bioactive properties.

    RO-11-7330 acetate: This compound is an acetate salt form of RO-11-7330 and is used in similar research applications.

The uniqueness of this compound lies in its specific molecular structure and the resulting bioactive properties, which may differ from those of its salt forms .

Properties

CAS No.

64301-64-0

Molecular Formula

C20H17ClF3NS

Molecular Weight

395.9 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(trifluoromethyl)benzo[b][1]benzothiepin-5-yl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C20H16F3NS.ClH/c1-24(2)11-5-7-14-12-15-6-3-4-8-18(15)25-19-10-9-16(13-17(14)19)20(21,22)23;/h3-4,6,8-10,12-13H,11H2,1-2H3;1H

InChI Key

BQBNBRJUYDCLIP-UHFFFAOYSA-N

SMILES

CN(C)CC#CC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

CN(C)CC#CC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO-11-7330;  RO-117330;  RO11-7330.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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